N-(5-amino-1H-tetraazol-1-yl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine
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Overview
Description
N-(5-amino-1H-tetraazol-1-yl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine: is a complex organic compound characterized by the presence of a tetrazole ring, a furan ring, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-1H-tetraazol-1-yl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution on the Phenyl Ring:
Tetrazole Ring Formation: The tetrazole ring is often formed by the reaction of an azide with a nitrile under thermal or catalytic conditions.
Coupling Reactions: The final step involves coupling the furan and tetrazole rings with the substituted phenyl group using suitable coupling agents and conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, leading to the formation of amines or other reduced species.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen substituents.
Major Products:
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Industry:
Sensors: The compound can be used in the development of sensors for detecting specific analytes due to its selective binding properties.
Coatings: It can be used in coatings to provide resistance to corrosion and wear.
Mechanism of Action
The mechanism of action of N-(5-amino-1H-tetraazol-1-yl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor. Additionally, the presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N~1~-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine
- N~1~-{[5-(4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine
- N~1~-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine
Comparison: The unique combination of chloro and fluoro substituents in N-(5-amino-1H-tetraazol-1-yl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine distinguishes it from similar compounds. These substituents can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity. The presence of both electron-withdrawing and electron-donating groups can create a unique electronic environment, enhancing the compound’s stability and reactivity.
Properties
Molecular Formula |
C12H10ClFN6O |
---|---|
Molecular Weight |
308.7 g/mol |
IUPAC Name |
1-N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C12H10ClFN6O/c13-9-5-7(1-3-10(9)14)11-4-2-8(21-11)6-16-20-12(15)17-18-19-20/h1-5,16H,6H2,(H2,15,17,19) |
InChI Key |
IYXYPLCBHVJVNI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CNN3C(=NN=N3)N)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CNN3C(=NN=N3)N)Cl)F |
Origin of Product |
United States |
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